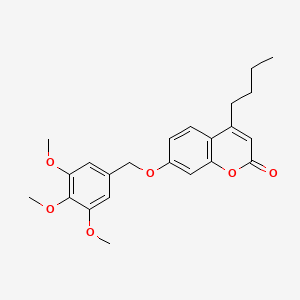

4-butyl-7-((3,4,5-trimethoxybenzyl)oxy)-2H-chromen-2-one

Description

4-Butyl-7-((3,4,5-trimethoxybenzyl)oxy)-2H-chromen-2-one is a coumarin derivative characterized by a butyl substituent at the 4-position and a 3,4,5-trimethoxybenzyloxy group at the 7-position of the chromen-2-one scaffold. Coumarins are known for diverse bioactivities, including antitumor, antimicrobial, and anti-inflammatory properties. The 3,4,5-trimethoxybenzyl moiety is a common pharmacophore in medicinal chemistry, often enhancing lipophilicity and target binding via π-π stacking interactions .

Properties

IUPAC Name |

4-butyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O6/c1-5-6-7-16-12-22(24)29-19-13-17(8-9-18(16)19)28-14-15-10-20(25-2)23(27-4)21(11-15)26-3/h8-13H,5-7,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKFXGCCDGMERR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-butyl-7-((3,4,5-trimethoxybenzyl)oxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-butylphenol and 3,4,5-trimethoxybenzyl chloride.

Formation of Intermediate: The 4-butylphenol undergoes an alkylation reaction with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate to form an intermediate.

Cyclization: The intermediate is then subjected to cyclization under acidic conditions to form the chromen-2-one core structure.

Final Product:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-butyl-7-((3,4,5-trimethoxybenzyl)oxy)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as amines or thiols replace the methoxy groups.

Hydrolysis: Acidic or basic hydrolysis can cleave the ether linkage, resulting in the formation of phenolic and benzyl alcohol derivatives.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.

Medicine: Preliminary studies suggest that the compound may exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.

Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-butyl-7-((3,4,5-trimethoxybenzyl)oxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity, which can disrupt metabolic pathways.

Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Chromen-2-one Core

a. Alkyl Chain Modifications

- 6-Hexyl-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one (MW: 502.60 g/mol): Replaces the 4-butyl group with a hexyl chain and introduces a phenyl group at the 4-position. The phenyl group may enhance aromatic interactions with hydrophobic binding pockets .

- 4-Methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one (MW: ~380 g/mol): Substitutes the butyl group with a methyl group, significantly lowering lipophilicity (logP ~3.8). This modification may reduce nonspecific binding and improve pharmacokinetic profiles in hydrophilic environments .

b. Halogenated Side Chains

- 7-(4-Chlorobutoxy)-2-(3,4-dihydroxyphenyl)chromen-2-one (Compound 7, MW: 393 g/mol): Features a chlorobutoxy chain at the 7-position. However, the dihydroxyphenyl group introduces polarity, balancing logP (~3.5) .

7-(4-Iodobutoxy)-2-(3,4-dihydroxyphenyl)chromen-2-one (Compound 8, MW: 485 g/mol):

Replaces chlorine with iodine, increasing molecular weight and polarizability. Iodine’s larger atomic radius may improve halogen bonding with protein residues, though metabolic instability (e.g., dehalogenation) is a concern .

Modifications to the 3,4,5-Trimethoxybenzyloxy Group

7-(4-(3,4,5-Trimethoxyphenyl)allylpiperazin-1-yl)butoxy Derivatives (DAP 5 and DAP 9):

Incorporates a piperazine linker between the butoxy chain and the 3,4,5-trimethoxyphenyl group. Piperazine introduces basicity (pKa ~9), improving solubility in acidic environments. The allyl group in DAP 5 may enhance conformational flexibility, while DAP 9’s benzyl group stabilizes rigid interactions .3-Benzyl-4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one : Replaces the trimethoxybenzyloxy group with an epoxy-containing side chain. The epoxy group introduces electrophilic reactivity, making it a candidate for covalent binding or prodrug activation .

Biological Activity

4-butyl-7-((3,4,5-trimethoxybenzyl)oxy)-2H-chromen-2-one is a synthetic organic compound classified as a chromen-2-one derivative. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities. The unique structural features, including the butyl group and the trimethoxybenzyl moiety, suggest that it may exhibit significant pharmacological properties.

Chemical Structure and Properties

The chemical formula of this compound is . The compound's structure includes:

- Chromene core: A bicyclic structure that is characteristic of flavonoids.

- Butyl group: Enhances lipophilicity and may influence biological activity.

- Trimethoxybenzyl ether: May contribute to antioxidant and anti-inflammatory properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially disrupting cellular processes.

- Receptor Modulation: Interaction with cellular receptors could modulate signal transduction pathways, influencing various physiological responses.

- Antioxidant Activity: The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, thus reducing oxidative stress in cells.

Antioxidant Activity

Research indicates that chromen-2-one derivatives possess significant antioxidant properties. The trimethoxy groups in this compound enhance its ability to neutralize free radicals, which can mitigate oxidative damage linked to various diseases.

Anti-inflammatory Effects

Studies have demonstrated that similar compounds exhibit anti-inflammatory effects by downregulating pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. The specific impact of this compound on these pathways remains to be fully elucidated through experimental studies.

Anticancer Potential

Preliminary studies suggest that chromen-2-one derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve induction of apoptosis or cell cycle arrest in cancerous cells. For instance, compounds structurally related to this compound have shown promising results against breast and colon cancer cell lines.

Antimicrobial Activity

There is evidence that chromen-2-one derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The specific efficacy of this compound against various pathogens needs further investigation.

Comparative Analysis with Similar Compounds

A comparative analysis with other chromen-2-one derivatives reveals distinct differences in biological activities based on structural variations:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 4-butyl-7-hydroxy-2H-chromen-2-one | Lacks trimethoxybenzyl group | Different antioxidant capacity |

| 7-(3,4,5-trimethoxybenzyl)chromen-2-one | Lacks butyl group | Altered solubility and reactivity |

| 4-butyl-7-methoxy-2H-chromen-2-one | Contains methoxy instead of trimethoxy | Variations in anticancer activity |

Case Studies and Research Findings

- Antioxidant Study : A study evaluated the antioxidant capacity of various chromen derivatives using DPPH and ABTS assays. Results indicated that compounds with methoxy groups exhibited higher scavenging activity compared to those without.

- Anti-inflammatory Research : In a model of inflammation induced by lipopolysaccharides (LPS), derivatives similar to this compound significantly reduced levels of TNF-alpha and IL-6.

- Cytotoxicity Assays : Testing against MCF-7 (breast cancer) and HT29 (colon cancer) cell lines revealed that certain chromen derivatives induced apoptosis at micromolar concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.